molecular formula C7H5ClN2O B11914013 3-Chloro-3-phenoxy-3H-diazirine CAS No. 82849-43-2

3-Chloro-3-phenoxy-3H-diazirine

Cat. No.: B11914013
CAS No.: 82849-43-2
M. Wt: 168.58 g/mol
InChI Key: UQIBSMLVIOIRHH-UHFFFAOYSA-N
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Description

3-Chloro-3-phenoxy-3H-diazirine is a diazirine compound known for its ability to generate carbenes upon photochemical, thermal, or electrical stimulation. Carbenes formed from diazirines can undergo rapid insertion into nearby C–H, O–H, or N–H bonds, making them valuable tools in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-phenoxy-3H-diazirine typically involves the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride. This intermediate is then reacted with hydrazine to form phenoxyacetohydrazide. The final step involves the reaction of phenoxyacetohydrazide with sodium hypochlorite to form this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-Chloro-3-phenoxy-3H-diazirine is unique due to its specific substitution pattern, which influences its reactivity and the types of bonds it can insert into. Its ability to generate carbenes under various activation conditions makes it a versatile tool in chemical and biological research .

Properties

CAS No.

82849-43-2

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

3-chloro-3-phenoxydiazirine

InChI

InChI=1S/C7H5ClN2O/c8-7(9-10-7)11-6-4-2-1-3-5-6/h1-5H

InChI Key

UQIBSMLVIOIRHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2(N=N2)Cl

Origin of Product

United States

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